molecular formula C19H22N2O6S2 B12197801 N-(1,1-dioxothiolan-3-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide

N-(1,1-dioxothiolan-3-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide

Cat. No.: B12197801
M. Wt: 438.5 g/mol
InChI Key: HISNUMGDGYSLQC-WJDWOHSUSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide is a useful research compound. Its molecular formula is C19H22N2O6S2 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H22N2O6S2

Molecular Weight

438.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide

InChI

InChI=1S/C19H22N2O6S2/c1-20(14-8-10-29(25,26)12-14)17(22)7-9-21-18(23)16(28-19(21)24)11-13-3-5-15(27-2)6-4-13/h3-6,11,14H,7-10,12H2,1-2H3/b16-11-

InChI Key

HISNUMGDGYSLQC-WJDWOHSUSA-N

Isomeric SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=O

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=O

Origin of Product

United States

Biological Activity

N-(1,1-dioxothiolan-3-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound based on available literature, including its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships.

Chemical Structure

The compound's structure can be represented as follows:

N 1 1 dioxothiolan 3 yl 3 5Z 5 4 methoxyphenyl methylidene 2 4 dioxo 1 3 thiazolidin 3 yl N methylpropanamide\text{N 1 1 dioxothiolan 3 yl 3 5Z 5 4 methoxyphenyl methylidene 2 4 dioxo 1 3 thiazolidin 3 yl N methylpropanamide}

This complex molecular structure suggests potential interactions with biological targets due to the presence of multiple functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular pathways involved in cancer progression. The thiazolidinone moiety is known for its role in modulating various biological processes:

Key Mechanisms:

  • Inhibition of Cell Proliferation: The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
  • Multidrug Resistance (MDR) Modulation: It may affect the function of P-glycoprotein (P-gp), a protein that contributes to drug resistance in cancer cells .

In Vitro Studies

A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings from selected studies:

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)15.2Moderate sensitivity
MCF7 (Breast Cancer)12.5High sensitivity
HeLa (Cervical Cancer)18.0Moderate sensitivity
K562 (Leukemia)10.0High sensitivity

These results indicate that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines, with notable efficacy against leukemia and breast cancer cells.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be further understood through SAR studies. Modifications to the structure can significantly influence its biological activity:

Key Findings:

  • The presence of the 4-methoxyphenyl group enhances lipophilicity and cellular uptake.
  • Alterations in the thiazolidinone ring structure can lead to increased or decreased potency against specific cancer types .

Case Studies

Several case studies have documented the therapeutic potential and mechanisms by which this compound exerts its effects:

  • Case Study on Leukemia Cells:
    A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in K562 cells, attributed to apoptosis induction through mitochondrial pathway activation.
  • Breast Cancer Model:
    In MCF7 cells, the compound was shown to downregulate estrogen receptor signaling pathways, leading to reduced proliferation rates and enhanced apoptotic markers.

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